N-Desmethyl Ibandronate Sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

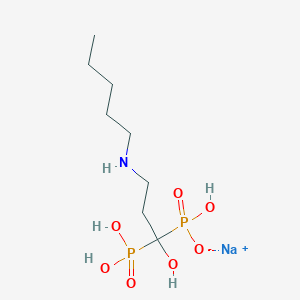

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NO7P2.Na/c1-2-3-4-6-9-7-5-8(10,17(11,12)13)18(14,15)16;/h9-10H,2-7H2,1H3,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCEDURVNUIBCGE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCC(O)(P(=O)(O)O)P(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NNaO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747531 | |

| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953805-81-7 | |

| Record name | Sodium hydrogen [1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Desmethyl Ibandronate Sodium: Characterization, Analysis, and Pharmaceutical Significance

Executive Summary

This technical guide provides a comprehensive overview of N-Desmethyl Ibandronate Sodium, a principal process-related impurity associated with the synthesis of Ibandronate Sodium, a potent nitrogen-containing bisphosphonate. Intended for researchers, analytical scientists, and drug development professionals, this document delves into the physicochemical properties, synthetic origins, and critical role of this impurity in the quality control of Ibandronate drug substance and product. We present detailed analytical methodologies, emphasizing a robust High-Performance Liquid Chromatography (HPLC) protocol for its effective separation and quantification. The guide underscores the importance of monitoring and controlling this compound to ensure the safety, efficacy, and regulatory compliance of Ibandronate-based therapies.

Introduction to Ibandronate and the Significance of its Impurities

Ibandronate is a third-generation bisphosphonate widely prescribed for the treatment of postmenopausal osteoporosis and other bone disorders.[1][2] Its mechanism of action involves the inhibition of farnesyl pyrophosphate (FPP) synthase in osteoclasts, which disrupts essential cellular processes and leads to reduced bone resorption, thereby increasing bone mineral density.[3][4] As with any active pharmaceutical ingredient (API), the purity profile of Ibandronate Sodium is a critical quality attribute. Process-related impurities, arising from starting materials, intermediates, or side reactions during synthesis, must be identified, quantified, and controlled within pharmacopoeially accepted limits to ensure patient safety.

This compound has been identified as a major synthesis by-product in the manufacturing of Ibandronate Sodium.[5] It is structurally analogous to the parent drug, differing by the absence of a methyl group on the tertiary amine. This structural similarity presents a significant analytical challenge, requiring highly specific and validated methods to ensure accurate quantification and control. This guide will focus on the technical aspects of this specific impurity, providing the necessary framework for its analysis and control in a pharmaceutical setting.

Physicochemical Properties and Structural Elucidation

A clear understanding of the chemical properties of this compound is fundamental for the development of appropriate analytical methods.

Chemical Structure

N-Desmethyl Ibandronate is the N-demethylated analogue of Ibandronate. The key structural difference is the presence of a secondary amine in the side chain instead of the tertiary amine found in the parent molecule.

Caption: Comparative structures of Ibandronate Sodium and its N-Desmethyl impurity.

Core Physicochemical Data

The properties of this compound are summarized in the table below, providing essential information for analytical and developmental studies.[6]

| Property | Value | Source |

| IUPAC Name | sodium;hydroxy-[1-hydroxy-3-(pentylamino)-1-phosphonopropyl]phosphinate | [6] |

| Synonyms | N-Desmethylibandronate Sodium, Ibandronate EP Impurity C (Na Salt) | [6] |

| CAS Number | 953805-81-7 | [6] |

| Molecular Formula | C₈H₂₀NNaO₇P₂ | [6] |

| Molecular Weight | 327.18 g/mol | [6] |

| Appearance | White Solid (Assumed) | [7] |

Synthetic Origin and Formation

This compound is not a metabolite of Ibandronate, as studies have shown that Ibandronate is not metabolized in humans.[2][3][8] Instead, its presence is attributed to the manufacturing process of the Ibandronate API.

The synthesis of Ibandronate typically involves the reaction of 3-[N-(methylpentyl)amino]propionic acid with phosphorylating agents like phosphorous acid and phosphorous trichloride (or POCl₃).[9][10] The formation of N-Desmethyl Ibandronate can be logically inferred to originate from an impurity in the starting materials. Specifically, the presence of N-pentyl-β-alanine as an impurity in the 3-[N-(methylpentyl)amino]propionic acid starting material would lead to the formation of the corresponding N-desmethyl bisphosphonate under the same reaction conditions.

Caption: Inferred synthetic origin of N-Desmethyl Ibandronate from a process impurity.

This causality underscores the critical need for stringent quality control of starting materials to minimize the level of N-Desmethyl Ibandronate in the final API.

Analytical Methodologies for Quantification

Due to the lack of a significant UV chromophore in the Ibandronate molecule and its impurities, traditional reversed-phase HPLC with UV detection is challenging.[11] Methodologies often employ ion-pair chromatography, derivatization, or alternative detection methods like Refractive Index (RI) or Corona Charged Aerosol Detection (CAD).[5]

Here, we provide a detailed, field-proven HPLC method that utilizes an anion exchange column and RI detection, which has been shown to be effective for the simultaneous determination of Ibandronate and its related substances.[7]

Recommended HPLC-RI Protocol

This protocol is designed as a self-validating system, where system suitability parameters ensure the reliability of each analytical run.

4.1.1 Instrumentation and Chromatographic Conditions

| Parameter | Specification | Rationale |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, Refractive Index Detector | Standard system for robust and reproducible analysis. RI is necessary due to the lack of a UV chromophore. |

| Column | Allsep™ Anion Exchange, 150 mm x 4.6 mm, 7 µm particle size | Provides effective separation of the anionic bisphosphonate compounds from the API and other impurities. |

| Mobile Phase | 0.2% (v/v) Aqueous Formic Acid (pH adjusted to 3.1) : Acetonitrile (95:5 v/v) | The acidic mobile phase ensures the analytes are in a consistent ionic state for reproducible retention on the anion exchange column. The small amount of organic modifier helps in peak shaping. |

| Flow Rate | 0.5 mL/min | An optimized flow rate to ensure good separation efficiency without generating excessive backpressure. |

| Column Temperature | Ambient (~25 °C) | Provides stable retention times. For higher reproducibility, a controlled temperature of 30-35°C can be used. |

| Injection Volume | 10 µL | A small injection volume is sufficient for the sensitivity of the RI detector with the specified sample concentration. |

| Detector | Refractive Index (RI) Detector | Universal detector suitable for non-chromophoric analytes. Requires a stable baseline and temperature control. |

4.1.2 Preparation of Solutions

-

Diluent: HPLC Grade Water.

-

Standard Solution: Accurately weigh ~20 mg of Ibandronate Sodium reference standard and ~1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. This provides a standard for identification and system suitability.

-

Sample Solution: Accurately weigh a quantity of the Ibandronate Sodium API sample equivalent to ~200 mg into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for 10 minutes to ensure complete dissolution.[7]

4.1.3 Step-by-Step Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RI detector (this may take 30-60 minutes).

-

Perform a blank injection (Diluent) to ensure no system peaks interfere with the analytes.

-

Inject the Standard Solution to determine the retention times for Ibandronate and N-Desmethyl Ibandronate and to perform system suitability checks.

-

Inject the Sample Solution.

-

Identify the peaks in the sample chromatogram by comparing retention times with the standard chromatogram.

-

Calculate the percentage of N-Desmethyl Ibandronate impurity using the external standard method, based on the peak area.

Method Validation Insights

This analytical method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[12] Key validation parameters include:

-

Specificity: Demonstrated by the absence of interfering peaks from a placebo or blank at the retention time of N-Desmethyl Ibandronate. Forced degradation studies (acid, base, oxidative, thermal, photolytic) are crucial to show that degradants do not co-elute with the impurity peak.[7][11]

-

Linearity: The method should demonstrate a linear relationship between the concentration of the impurity and the detector response over a specified range (e.g., from the reporting threshold to 120% of the specification limit).

-

Accuracy: Determined by spiking a known amount of N-Desmethyl Ibandronate reference standard into the sample matrix and calculating the percent recovery. Recoveries are typically expected to be within 98.0-102.0%.[13]

-

Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels. The relative standard deviation (RSD) should be within acceptable limits (typically ≤ 2.0%).

-

Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably quantified with acceptable precision and accuracy.

Caption: A typical workflow for the HPLC analysis of N-Desmethyl Ibandronate impurity.

Regulatory Context and Quality Control

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) set limits for known and unknown impurities in APIs. N-Desmethyl Ibandronate is listed as "Ibandronate EP Impurity C".[6] While specific limits are detailed in the respective monographs, they are generally guided by ICH principles, which define thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

The presence of this compound above the specified limit can indicate inadequate control of starting materials or deviations in the synthetic process. Therefore, the validated analytical method described herein is a critical tool for:

-

Raw Material Control: Screening incoming batches of 3-[N-(methylpentyl)amino]propionic acid.

-

In-Process Control (IPC): Monitoring the formation of the impurity during synthesis.

-

Final API Release: Ensuring the final drug substance meets its purity specification before formulation.

-

Stability Studies: Monitoring for any potential increase in the impurity level over the shelf-life of the API and drug product.

Biological and Toxicological Profile

There is a significant lack of publicly available data on the specific biological activity, pharmacology, or toxicology of this compound. However, some logical inferences can be made based on the parent compound:

-

Metabolic Inertness: Ibandronate is not metabolized in the body and is excreted unchanged.[8] This strongly supports the classification of N-Desmethyl Ibandronate as a process-related impurity rather than a human metabolite.

-

Pharmacological Activity: Given its structural similarity to Ibandronate, it is plausible that N-Desmethyl Ibandronate could possess some bisphosphonate activity (i.e., affinity for bone and inhibition of FPP synthase). However, without experimental data, its relative potency compared to Ibandronate is unknown.

-

Toxicology: The toxicological impact is uncharacterized. As per ICH guidelines, any impurity found above the identification threshold requires qualification. This involves gathering or generating data to demonstrate that the impurity is safe at the level observed. For a process impurity that is not a metabolite, this would typically require dedicated toxicological studies if its level exceeds the qualification threshold.

For drug development professionals, the primary directive is to control this impurity to a level that is below the qualification threshold, thereby ensuring its presence does not pose a risk to patient safety and obviating the need for extensive toxicological testing of the impurity itself.

Conclusion

This compound is a critical process-related impurity in the manufacture of Ibandronate Sodium. Its effective control is paramount for ensuring the quality, safety, and efficacy of the final drug product. This guide has provided a detailed technical overview of its properties, origins, and, most importantly, a robust analytical framework for its quantification. By implementing a validated, specific, and sensitive HPLC method, pharmaceutical scientists can confidently monitor and control this impurity, adhering to the stringent standards of global regulatory agencies and safeguarding patient health.

References

-

Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743. [Link]

-

Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research. [Link]

-

Acharya, S., et al. (2011). A validated HPLC method for determination of ibandronate sodium residue in cleaning validation by RI detector. Trade Science Inc.[Link]

-

Ivković, B., et al. (2015). Validation Of RP HPLC Method For Determination Of Ibandronate Sodium In Pharmaceutical Dosage Form. OMICS International. [Link]

-

Arsova-Sarafinovska, Z., et al. (2017). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin. [Link]

- Sadasivan, S. K., et al. (2012). Process for the synthesis of Ibandronate sodium.

-

Scherf-Clavel, O. (2016). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. Julius-Maximilians-Universität Würzburg. [Link]

-

Scherf-Clavel, O., et al. (2015). Synthesis of ibandronate sodium (2) from N-methyl-N-pentyl-β-alanine HCl (1). ResearchGate. [Link]

-

Gawad, J. B., et al. (2013). Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. ResearchGate. [Link]

-

Arsova-Sarafinovska, Z., et al. (2017). RP-HPLC method with indirect UV detection for determination of sodium ibandronate in pharmaceuticals. Macedonian Pharmaceutical Bulletin. [Link]

-

Veeprho. N-Nitroso Desmethyl Ibandronate. Veeprho.com. [Link]

-

Acharya, S., et al. (2011). A validated HPLC method for determination of ibandronate sodium residue in cleaning validation by RI detector. Trade Science Inc.[Link]

-

Chawale, P. R., et al. (2018). Advances in Bioresearch. Society of Education, Agra. [Link]

-

Shodex. (2022). Analysis of Ibandronate Sodium Hydrate Proposed in USP-NF Pharmacopeial Forum (I-524A). Shodex HPLC Columns. [Link]

-

Scherf, O., et al. (2015). Impurity profiling of ibandronate sodium by HPLC-CAD. PubMed. [Link]

-

National Center for Biotechnology Information. Ibandronate. PubChem Compound Database. [Link]

-

Drugs.com. (2025). Ibandronate Monograph for Professionals. Drugs.com. [Link]

-

National Center for Biotechnology Information. Ibandronate Sodium. PubChem Compound Database. [Link]

-

Barrett, J., et al. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. PubMed. [Link]

- Sadasivan, S. K., et al. (2009). Process for the synthesis of ibandronate sodium.

-

U.S. Food and Drug Administration. (2003). Boniva Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

Pharmaffiliates. Ibandronate Sodium-impurities. Pharmaffiliates.com. [Link]

-

U.S. Food and Drug Administration. (2003). Boniva Chemistry Review. accessdata.fda.gov. [Link]

-

RxList. (2022). Ibandronate: Side Effects, Uses, Dosage, Interactions, Warnings. RxList.com. [Link]

-

National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]

-

European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances. ema.europa.eu. [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. edqm.eu. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ibandronate Sodium | C9H24NNaO8P2 | CID 23663991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H20NNaO7P2 | CID 71315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sphinxsai.com [sphinxsai.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 10. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Impurity Profiling of Ibandronate Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ibandronate Sodium and Its Purity

Ibandronate Sodium, a third-generation nitrogen-containing bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders. Its therapeutic efficacy is intrinsically linked to its high affinity for hydroxyapatite in bone mineral, where it inhibits osteoclast-mediated bone resorption.[1] The molecular structure of Ibandronate, [3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid monosodium salt], while responsible for its pharmacological activity, also presents unique challenges in its synthesis and purification.

The control of impurities in active pharmaceutical ingredients (APIs) like Ibandronate Sodium is a critical aspect of drug development and manufacturing, mandated by regulatory bodies such as the FDA and ICH. Impurities can impact the safety, efficacy, and stability of the final drug product. This guide delves into the common synthetic routes to Ibandronate Sodium and provides a systematic overview of the potential process-related and degradation impurities.

Core Synthesis Pathway of Ibandronate Sodium

The most prevalent and industrially viable synthesis of Ibandronate Sodium commences with the precursor N-methyl-N-pentyl-β-alanine hydrochloride.[2] The key transformation is a bisphosphonylation reaction, typically achieved using a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃), followed by hydrolysis.[3]

The causality behind this reagent choice lies in their ability to facilitate the formation of the geminal bisphosphonate group on the carbon atom adjacent to the hydroxyl group. Phosphorus trichloride reacts with phosphorous acid to generate reactive intermediates that are crucial for the C-P bond formation. The subsequent hydrolysis step is essential to convert the phosphonic acid esters and chlorides into the final phosphonic acid groups.

Caption: Core synthesis of Ibandronate Sodium.

Genesis and Classification of Impurities

Impurities in Ibandronate Sodium can be broadly categorized into three classes: organic impurities (process-related and degradation products), and inorganic impurities. A thorough understanding of their formation pathways is paramount for developing effective control strategies.

Organic Impurities

These impurities often stem from the starting materials, intermediates, or side reactions occurring during the synthesis.

-

Starting Material Related Impurities: The purity of the initial precursor, N-methyl-N-pentyl-β-alanine, is critical. Any impurities present in this starting material can be carried through the synthesis and appear in the final product.[2]

-

Process-Related Impurities:

-

Incomplete Reaction: Unreacted N-methyl-N-pentyl-β-alanine can remain in the final product if the reaction does not go to completion.

-

Side Reactions: The reactive nature of the phosphonylation reagents can lead to several side products. For example, over-reaction or alternative reaction pathways can generate structurally related impurities.

-

Inorganic Impurities

These are typically byproducts of the main reaction or residues from reagents.

-

Sodium Phosphate (Na₃PO₄): Arises from the oxidation of phosphite and subsequent neutralization with sodium hydroxide.[2]

-

Sodium Phosphite (Na₂HPO₃): A common byproduct and unreacted reagent from the bisphosphonylation step.[2]

-

Sodium Chloride (NaCl): Formed during the neutralization and salt formation steps.[2]

Degradation Impurities

Forced degradation studies are crucial to identify potential degradation products that could form under various stress conditions. Ibandronate Sodium is generally stable, but degradation can occur under oxidative conditions.[4][5]

The following diagram illustrates the origins of various impurities in the Ibandronate Sodium synthesis.

Caption: Origins of impurities in Ibandronate Sodium synthesis.

Impurity Profile Summary

The following table provides a consolidated overview of the key potential impurities in Ibandronate Sodium.

| Impurity Name | Type | Likely Origin |

| N-methyl-N-pentyl-β-alanine | Organic | Unreacted starting material |

| Sodium Phosphate | Inorganic | Byproduct of the reaction and oxidation of phosphite[2] |

| Sodium Phosphite | Inorganic | Unreacted reagent and byproduct[2] |

| Sodium Chloride | Inorganic | Byproduct of neutralization[2] |

| Oxidative Degradants | Organic | Degradation of the final API under oxidative stress[4] |

Analytical Methodologies for Impurity Profiling

Due to the lack of a suitable chromophore in the Ibandronate molecule, its analysis and impurity profiling present significant challenges.[2] Consequently, specialized analytical techniques are required.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of Ibandronate and its organic impurities.

-

Detection Methods:

-

Charged Aerosol Detection (CAD): A universal detection method suitable for non-chromophoric compounds like Ibandronate.[6]

-

Refractive Index (RI) Detection: Another universal detection method, though often less sensitive than CAD.

-

Indirect UV/Fluorescence Detection: This involves the use of a mobile phase additive that allows for the indirect detection of the analyte.

-

-

Column Chemistry:

-

Mixed-Mode Chromatography: Columns combining hydrophobic (e.g., C18) and ion-exchange functionalities can provide excellent separation of the polar Ibandronate and its impurities.[6]

-

Ion-Pair Chromatography: The use of an ion-pairing agent in the mobile phase can improve the retention and separation of Ibandronate on a reversed-phase column.

-

Ion Chromatography

Ion chromatography is the method of choice for the determination of inorganic impurities such as phosphate and phosphite.[7]

Experimental Protocol: HPLC-CAD Method for Impurity Profiling

This protocol outlines a validated HPLC-CAD method for the determination of related substances in Ibandronate Sodium, based on established methodologies.[6]

Objective: To separate and quantify known and unknown impurities in Ibandronate Sodium drug substance.

Instrumentation:

-

High-Performance Liquid Chromatograph

-

Charged Aerosol Detector (CAD)

-

Mixed-mode column (e.g., combining C18 and strong anion exchange)

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient program to resolve all impurities.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh about 50 mg of Ibandronate Sodium into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase A.

Validation Parameters (as per ICH Q2(R1)):

-

Specificity: Assessed by analyzing blank, placebo, and stressed samples to ensure no interference at the retention time of Ibandronate and its impurities.[5]

-

Linearity: Determined over a concentration range for all known impurities (e.g., 0.05% to 0.25% of the nominal sample concentration).[6]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.[4]

-

Accuracy: Performed by spiking known amounts of impurities into the sample matrix and calculating the recovery.

-

Precision: Evaluated at the repeatability and intermediate precision levels.

Conclusion and Future Perspectives

The synthesis of Ibandronate Sodium, while well-established, requires rigorous control to minimize the formation of impurities. This guide has elucidated the primary synthetic pathway and the origins of potential process-related and degradation impurities. The implementation of robust analytical methods, such as the HPLC-CAD technique detailed herein, is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Future advancements in this field may focus on the development of greener and more efficient synthetic routes with improved impurity profiles. Additionally, the continuous evolution of analytical technologies will likely provide even more sensitive and selective methods for impurity detection and characterization, further safeguarding patient health.

References

-

Scherf-Clavel, O. (2016). Impurity Profiling of Challenging Active Pharmaceutical Ingredients without Chromophore. ResearchGate. Available at: [Link]

-

Mayo Clinic. (n.d.). Ibandronate (Oral Route). Retrieved from: [Link]

-

Drugs.com. (2026, January 1). Ibandronate Side Effects: Common, Severe, Long Term. Retrieved from: [Link]

-

ResearchGate. (2025, August 7). Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. Retrieved from: [Link]

- Google Patents. (n.d.). EP2038291B1 - Process for the synthesis of ibandronate sodium.

-

Patsnap Synapse. (2024, July 12). What are the side effects of Ibandronate Sodium?. Retrieved from: [Link]

-

International Journal of Pharmacy and Technology. (n.d.). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. Retrieved from: [Link]

- Google Patents. (n.d.). CN103134886A - Method for analytical separation sodium ibandronate and impurities thereof by utilizing high performance liquid chromatography (HPLC).

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL. Retrieved from: [Link]

-

PubMed. (n.d.). Impurity profiling of ibandronate sodium by HPLC-CAD. Retrieved from: [Link]

-

Semantic Scholar. (n.d.). Impurity profiling of ibandronate sodium by HPLC-CAD. Retrieved from: [Link]

-

AKJournals. (n.d.). Chemometric-Assisted Determination of some Bisphosphonates and Their Related Substances in Pharmaceutical Forms by Ion Chromatography with In. Retrieved from: [Link]

-

National Institutes of Health. (n.d.). Synthetic Procedures Leading towards Aminobisphosphonates. Retrieved from: [Link]

-

U.S. Food and Drug Administration. (2003, May 13). Boniva Chemistry Review. Retrieved from: [Link]

-

ResearchGate. (2022, January 25). Bisphosphonates: Synthesis, structures, properties, medical and industrial applications. Retrieved from: [Link]

-

Frontiers. (2022, May 31). Hydroxy- and Amino-Phosphonates and -Bisphosphonates: Synthetic Methods and Their Biological Applications. Retrieved from: [Link]

-

RxList. (2022, March 2). Ibandronate: Side Effects, Uses, Dosage, Interactions, Warnings. Retrieved from: [Link]

-

TSI Journals. (2011, May 19). A validated HPLC method for determination of Ibandronate sodium residue in cleaning validation by RI detector. Retrieved from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019, May 15). Development and Validation of UV Spectrophotometric Method for Estimation Ibandronate sodium in Pharmaceutical Formulation. Retrieved from: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. researchgate.net [researchgate.net]

- 3. EP2038291B1 - Process for the synthesis of ibandronate sodium - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Impurity profiling of ibandronate sodium by HPLC-CAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. akjournals.com [akjournals.com]

A Technical Guide to the Degradation Products of Ibandronate Sodium: A Stability-Indicating Approach

This guide provides an in-depth technical exploration of the degradation products of Ibandronate Sodium. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of impurities to explain the underlying chemistry, regulatory context, and analytical strategies essential for ensuring the safety, efficacy, and stability of Ibandronate Sodium drug products.

Introduction: The Imperative of Stability Analysis

Ibandronate Sodium, a potent nitrogen-containing bisphosphonate, is a cornerstone in the treatment of osteoporosis and other bone-related disorders.[1][2][3] Its therapeutic efficacy is intrinsically linked to its chemical structure, specifically its ability to inhibit osteoclast-mediated bone resorption.[1] However, like any active pharmaceutical ingredient (API), Ibandronate Sodium is susceptible to degradation when exposed to various environmental factors, potentially leading to the formation of impurities that can compromise product quality and patient safety.

The identification and characterization of these degradation products are not merely an academic exercise; they are a regulatory mandate.[4] Guidelines from the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline, require comprehensive stress testing, also known as forced degradation studies, to elucidate potential degradation pathways and to develop and validate stability-indicating analytical methods.[4][5][6] Such methods are critical for accurately quantifying the API and detecting any significant changes in its purity profile throughout its shelf life.[7]

This guide will systematically deconstruct the process of a forced degradation study for Ibandronate Sodium, offering both the theoretical basis and practical, field-proven protocols.

Physicochemical Properties and Intrinsic Stability

Ibandronate Sodium is the monosodium salt monohydrate of [1-hydroxy-3-(methylpentylamino)propylidene]bisphosphonic acid.[3][8] It is a white to off-white powder that is freely soluble in water.[8]

| Property | Value | Source |

| Chemical Formula | C₉H₂₂NNaO₇P₂·H₂O | [8] |

| Molecular Weight | 359.24 g/mol | [1][8] |

| Appearance | White to off-white powder | [8] |

| Solubility | Freely soluble in water | [8] |

The core of the molecule is the P-C-P (phosphonate) group, which is an enzyme-resistant analogue of the P-O-P pyrophosphate structure found in bone.[9] This structural feature contributes to its metabolic stability; Ibandronate is not metabolized in the body.[10] This inherent stability is also reflected in its behavior under typical storage conditions, where the drug substance is considered quite stable.[7] However, "stable" is a relative term, and forced degradation studies are designed to probe the molecule's limits and predict its long-term behavior.

Forced Degradation Studies: A Framework for Discovery

Forced degradation studies are the cornerstone of stability testing, designed to intentionally degrade the API under conditions more severe than accelerated stability testing.[4][11] The primary objectives, as outlined by ICH Q1A(R2), are to:

-

Identify likely degradation products.[4]

-

Establish degradation pathways.[4]

-

Assess the intrinsic stability of the molecule.[4]

-

Develop and validate a stability-indicating analytical method capable of separating the drug from its degradants.

A key principle is to achieve a target degradation of 5-20%.[5][12] This range is sufficient to generate and detect degradation products without completely destroying the sample, which would obscure the primary degradation pathways.[12]

The following diagram illustrates the logical workflow for conducting a comprehensive forced degradation study.

Caption: Workflow for a Forced Degradation Study.

Hydrolytic Degradation (Acid & Base)

Hydrolysis involves the cleavage of chemical bonds by the addition of water. It is one of the most common degradation pathways for pharmaceuticals.

-

Acid Hydrolysis: This condition simulates the acidic environment of the stomach and assesses the stability of the drug to low pH.

-

Alkaline (Base) Hydrolysis: This tests the drug's susceptibility to degradation in a basic environment.

Field Insights: While bisphosphonates are generally stable, the tertiary amine in Ibandronate's side chain could be a potential site for reactions under harsh pH and temperature conditions. However, multiple studies have shown Ibandronate Sodium to be highly stable under both acidic and basic hydrolytic stress, with significant degradation being difficult to achieve.[13][14]

Experimental Protocol: Acid Degradation

-

Preparation: Accurately weigh sample powder equivalent to 100 mg of Ibandronate Sodium and transfer it to a 100 mL volumetric flask.[15]

-

Dissolution: Add approximately 50 mL of diluent (typically water or mobile phase) and sonicate for 10 minutes to ensure complete dissolution.[15]

-

Stress Application: Add 5 mL of 5M HCl and place the flask in a water bath maintained at 80°C for 5 hours.[15]

-

Causality: The use of strong acid (5M HCl) and elevated temperature (80°C) are aggressive conditions intended to force degradation where it might not occur under milder settings.

-

-

Neutralization: Allow the solution to cool to room temperature. Carefully add 5 mL of 5M NaOH to neutralize the acid.[15] This step is crucial to halt the degradation reaction and to prevent damage to the HPLC column.

-

Final Dilution: Make up the volume to 100 mL with the diluent and mix thoroughly.[15]

-

Sample Analysis: Centrifuge or filter the solution and inject a suitable volume (e.g., 10 µL) into the HPLC system.[15]

Note: The protocol for alkaline degradation is identical, substituting 5M NaOH for the stress application and 5M HCl for neutralization.

Oxidative Degradation

Oxidative degradation involves the loss of electrons from the drug molecule, often initiated by peroxides, oxygen, or metal ions.

Field Insights: Several studies have consistently reported that Ibandronate Sodium is most susceptible to oxidative stress.[13][14] This is the primary pathway through which significant degradation can be observed.[13][14] The tertiary amine in the side chain is the most probable site of oxidation, potentially leading to the formation of an N-oxide derivative.

Experimental Protocol: Oxidative Degradation

-

Preparation & Dissolution: Prepare the sample solution as described in the hydrolysis protocol (Steps 1 & 2).

-

Stress Application: Add 5 mL of 30% hydrogen peroxide (H₂O₂) solution. Keep the flask at room temperature for 24 hours.

-

Causality: 30% H₂O₂ is a potent oxidizing agent commonly used in forced degradation studies. The reaction is typically conducted at room temperature as heat can cause rapid, uncontrolled decomposition of both the peroxide and the drug, making it difficult to isolate primary degradants.

-

-

Final Dilution: Make up the volume to 100 mL with the diluent.

-

Sample Analysis: Inject the sample into the HPLC system for analysis.

Thermal and Photolytic Degradation

-

Thermal Degradation: This assesses the effect of high temperature on the drug substance, typically in a dry state.

-

Photodegradation: This evaluates the drug's sensitivity to light exposure, as mandated by ICH Q1B guidelines.

Field Insights: Ibandronate Sodium generally exhibits high stability under thermal and photolytic conditions.[14] One study noted some degradation under thermal stress, but oxidative stress remains the most significant pathway.[16] For solid-state thermal testing, the sample is exposed to high heat (e.g., 80-100°C) for a defined period.[17] For photostability, the sample is exposed to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Identification of Degradation Products

Identifying the structures of degradation products is a critical step that requires a combination of powerful analytical techniques.[11][18]

| Technique | Application in Degradation Studies |

| HPLC-UV/PDA | The workhorse for separating the parent drug from its degradation products and for quantification. A Photo Diode Array (PDA) detector is crucial for assessing peak purity.[11][18] |

| LC-MS/MS | The primary tool for structural elucidation. It provides the molecular weight of the degradation products and their fragmentation patterns, which are used to deduce the chemical structure.[11][19] |

| High-Resolution MS | Provides highly accurate mass measurements, allowing for the determination of the elemental composition of the degradation products. |

| NMR Spectroscopy | Used for definitive structural confirmation of isolated degradation products, providing detailed information about the connectivity of atoms.[20] |

While specific, named degradation products for Ibandronate Sodium are not widely published in publicly available literature, the evidence strongly points to oxidative pathways. The most likely degradation product would be an N-oxide of Ibandronate , formed by the oxidation of the tertiary amine.

Development of a Stability-Indicating Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities. The development of a robust SIM is a direct outcome of the forced degradation studies.

The following diagram outlines the logical process for developing and validating a SIM.

Caption: Logic flow for SIM development and validation.

Self-Validating System: The trustworthiness of this entire process hinges on a self-validating system. During method development, the peak purity of the Ibandronate peak must be assessed in all stressed samples using a PDA detector. A pure peak demonstrates that the method is specific and can separate the API from all generated degradants. Furthermore, a mass balance calculation should be performed, where the sum of the assay of the main peak and the levels of all degradation products should ideally be close to 100% of the initial value. This demonstrates that all major degradation products have been accounted for.[13][14]

Conclusion

The study of Ibandronate Sodium's degradation products is a multi-faceted process grounded in regulatory requirements and scientific rigor. While the molecule is intrinsically stable under hydrolytic, thermal, and photolytic stress, it demonstrates a clear susceptibility to oxidative degradation. The tertiary amine in the side chain is the most probable site of this transformation.

A thorough forced degradation study, executed with a clear understanding of the underlying chemical principles, is the only reliable way to identify potential impurities, establish degradation pathways, and, most importantly, develop a validated stability-indicating method. This method becomes the ultimate tool for ensuring that every batch of Ibandronate Sodium released meets the stringent quality, safety, and efficacy standards expected of modern pharmaceuticals.

References

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.

- Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743.

- Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. (2009).

- Barrett, J., Worth, E., Bauss, F., & Epstein, S. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. Journal of Clinical Pharmacology, 44(9), 951-65.

- Ibandronate Sodium Monohydr

- Polymorphic forms of ibandronate sodium and processes for preparation thereof.

- Technical Support Center: Identifying Degradation Products of Investig

- Forced Degradation Study as per ICH Guidelines | Wh

- Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis, 2(3), 159-165.

- Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities. (2010). Journal of Pharmaceutical and Biomedical Analysis, 54(4), 816-21.

- Boniva Chemistry Review. (2003).

- Development and Validation of RP- HPLC Assay Method for Determination of Ibandronate Sodium in Tablet Dosage Form. (2015).

- Bondronat, INN-Ibandronic acid. European Medicines Agency (EMA).

- BONIVA (ibandronate sodium) Tablets.

- Chromatogram of ibandronate sodium tablet (Boniva) assay containing 50...

- Analytical Techniques In Stability Testing. (2025).

- Q1A(R2) Guideline. ICH.

- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. (2014). Scientia Pharmaceutica, 82(2), 281–300.

- Ibandron

- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023).

- Ibandron

- Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. (2024). MDPI.

- Ibandronate Sodium Monohydr

- Quality Guidelines. ICH.

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Ibandronate sodium | Transferase | HBV | TargetMol [targetmol.com]

- 3. Ibandronate Sodium Monohydrate - LKT Labs [lktlabs.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. database.ich.org [database.ich.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ibandronate sodium | 138844-81-2 [chemicalbook.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sphinxsai.com [sphinxsai.com]

- 16. researchgate.net [researchgate.net]

- 17. WO2009053445A2 - Polymorphic forms of ibandronate sodium and processes for preparation thereof - Google Patents [patents.google.com]

- 18. sepscience.com [sepscience.com]

- 19. mdpi.com [mdpi.com]

- 20. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Discovery, Characterization, and Control of N-Desmethyl Ibandronate

Executive Summary

N-Desmethyl Ibandronate (often designated as Impurity B in pharmacopeial contexts) represents a critical quality attribute in the manufacturing of Ibandronate Sodium. Its discovery highlights a unique analytical challenge: the parent molecule's lack of a UV-active chromophore, which renders standard diode-array detection (DAD) ineffective.

This guide details the structural elucidation of N-Desmethyl Ibandronate, the specific "oxidative N-dealkylation" mechanism responsible for its formation, and the advanced HPLC-CAD (Charged Aerosol Detection) methodology required for its reliable quantitation.

Chemical Identity & Structural Context

Ibandronate Sodium is a nitrogen-containing bisphosphonate used to inhibit osteoclast-mediated bone resorption. The molecule features a tertiary amine center carrying a methyl group and a pentyl group.

The Impurity: N-Desmethyl Ibandronate arises from the loss of the N-methyl group, converting the tertiary amine into a secondary amine.

Structural Comparison

The following diagram contrasts the parent API with the impurity, highlighting the site of modification.

Figure 1: Structural relationship showing the N-dealkylation transformation.

Formation Pathways & Mechanism

Understanding the origin of N-Desmethyl Ibandronate is a prerequisite for developing a control strategy. Two distinct pathways contribute to its presence:

Pathway A: Synthetic Carryover (Process Impurity)

The standard synthesis of Ibandronate involves the bisphosphonylation of 3-(N-methyl-N-pentylamino)propionic acid .

-

Root Cause: If the starting material contains 3-(N-pentylamino)propionic acid (the desmethyl precursor) as an impurity, it undergoes the same phosphonylation reaction, directly yielding N-Desmethyl Ibandronate.

-

Control: Strict specification limits on the secondary amine content in the starting material (N-methyl-N-pentyl-beta-alanine).

Pathway B: Oxidative Degradation (Stability Impurity)

The tertiary amine in Ibandronate is susceptible to oxidative attack, particularly in the presence of trace metal ions or peroxides.

Mechanism: Oxidative N-Dealkylation via a Radical Cation Intermediate.

-

Electron Transfer: The nitrogen lone pair donates an electron to an oxidant, forming a radical cation.

-

Proton Abstraction: Loss of a proton from the

-carbon (methyl group) generates a carbon-centered radical. -

Electron Abstraction: Formation of an iminium ion species.

-

Hydrolysis: The unstable iminium ion hydrolyzes to release formaldehyde and the secondary amine (N-Desmethyl Ibandronate).

Figure 2: Mechanistic pathway of Oxidative N-Dealkylation leading to impurity formation.

Discovery & Analytical Method Development

The discovery of this impurity was historically delayed by the "Chromophore Challenge." Bisphosphonates do not absorb UV light above 220 nm, making standard HPLC-UV methods "blind" to them without derivatization.

The Detection Challenge

-

Direct UV: Fails due to lack of conjugated

-systems. -

Refractive Index (RI): Low sensitivity; unsuitable for trace impurity profiling (<0.1%).

-

Derivatization: Complex, time-consuming, and prone to artifacts.

The Solution: HPLC-CAD (Charged Aerosol Detection)

The industry standard for profiling Ibandronate impurities is now HPLC-CAD .[1] This universal detector measures analytes based on the charge carried by aerosol particles, independent of optical properties.

Experimental Protocol: HPLC-CAD

This method separates the highly polar bisphosphonates using a specialized mixed-mode column (Anion Exchange + Reversed Phase).

| Parameter | Condition |

| Instrument | HPLC with Corona Charged Aerosol Detector (CAD) |

| Column | Mixed-Mode (e.g., Acclaim Trinity P1 or equivalent), 150 x 3.0 mm, 3 µm |

| Mobile Phase A | 20 mM Ammonium Acetate, pH 4.5 (adjusted with Acetic Acid) |

| Mobile Phase B | Acetonitrile (ACN) |

| Gradient | 0-5 min: 100% A; 5-20 min: Linear to 50% B; 20-25 min: Hold 50% B |

| Flow Rate | 0.5 mL/min |

| Nebulizer Temp | 35°C (Optimized for non-volatile buffer removal) |

| Sample Diluent | Mobile Phase A |

Why this works:

-

Mixed-Mode Column: Retains the highly anionic bisphosphonate head group (via anion exchange) while separating the alkyl tails (via hydrophobic interaction).

-

Volatile Buffer: Ammonium acetate is volatile, preventing blockage of the CAD nebulizer.

-

Sensitivity: CAD achieves LODs in the range of 0.01-0.03%, sufficient for ICH Q3A reporting thresholds.

Synthesis of Reference Standard

To validate the analytical method, a pure reference standard of N-Desmethyl Ibandronate is required.

Synthesis Strategy (Reverse Engineering): Instead of degrading the API, the impurity is synthesized de novo using the specific secondary amine precursor.

-

Precursor Selection: Start with 3-(N-pentylamino)propionic acid (instead of the N-methyl analog).

-

Bisphosphonylation:

-

React the precursor with Phosphorus Trichloride (

) and Phosphorous Acid ( -

Solvent: Sulfolane or Methanesulfonic acid.

-

Temperature: 65-75°C for 4-6 hours.

-

-

Hydrolysis: Quench with water and reflux to hydrolyze intermediate chloride species.

-

Purification: Crystallize from water/ethanol or isolate via preparative Ion Chromatography.

-

Validation: Confirm structure via

-NMR (absence of the N-methyl singlet at

Data Summary: Characterization

The following data distinguishes the impurity from the parent drug.

| Attribute | Ibandronate Sodium | N-Desmethyl Ibandronate |

| Molecular Formula | ||

| Molecular Weight | 341.21 g/mol | 327.18 g/mol |

| Singlet at ~2.85 ppm | Absent | |

| Absent (Quaternary/Tertiary) | Broad singlet (exchangeable) | |

| Retention Time (RRT) | 1.00 | ~0.85 (Elutes earlier due to lower hydrophobicity) |

References

-

Wahl, O., & Holzgrabe, U. (2015).[] Impurity profiling of ibandronate sodium by HPLC-CAD. Journal of Pharmaceutical and Biomedical Analysis, 114, 254–264.[1][] Link

-

ICH Expert Working Group. (2006). ICH Harmonised Tripartite Guideline Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation. Link

-

Barrett, J., et al. (2004).[3][4] Ibandronate: A clinical pharmacological and pharmacokinetic update. Journal of Clinical Pharmacology, 44(9), 951-965.[4] Link

-

LGC Standards. (n.d.). N-Desmethyl Ibandronate Sodium Reference Material Data Sheet. LGC Standards. Link

-

Jiang, Y., & Xie, Z. (2005).[3] Determination of Ibandronate and its Degradation Products by Ion-Pair RP LC with Evaporative Light-Scattering Detection. Chromatographia, 62, 1-6. Link

Sources

The Critical Role of N-Desmethyl Ibandronate in Drug Formulation: A Technical Guide

Introduction

Ibandronate, a potent nitrogen-containing bisphosphonate, is a cornerstone in the management of postmenopausal osteoporosis, serving to increase bone mineral density and reduce fracture risk by inhibiting osteoclast-mediated bone resorption.[1][2][3] The efficacy and safety of any pharmaceutical agent are inextricably linked to its purity. The control of impurities—any component of the drug substance that is not the active chemical entity—is a critical aspect of drug development and manufacturing.[4] Process-related impurities, which can arise during the synthesis of the active pharmaceutical ingredient (API), are of particular concern as they may possess undesirable pharmacological or toxicological properties.[5]

This technical guide provides an in-depth examination of N-Desmethyl Ibandronate, a key process-related impurity in the synthesis of Ibandronate. We will explore its origin, physicochemical properties, and the analytical methodologies required for its detection and quantification. Furthermore, this guide will delineate a comprehensive control strategy grounded in regulatory principles, ensuring the safety and quality of the final Ibandronate drug product. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the formulation and quality control of bisphosphonate therapies.

Chapter 1: Profile of N-Desmethyl Ibandronate (Impurity C)

N-Desmethyl Ibandronate, known in the European Pharmacopoeia as Ibandronate Impurity C, is a primary process-related impurity encountered during the manufacture of Ibandronate sodium.[6][7][8] Understanding its chemical nature and origin is fundamental to implementing an effective control strategy.

Chemical Structure and Physicochemical Properties

N-Desmethyl Ibandronate is structurally analogous to the parent Ibandronate molecule, with the key difference being the absence of the N-methyl group on the tertiary amine side chain. This seemingly minor structural modification can influence the molecule's physicochemical properties, such as its polarity and basicity, which in turn can affect its behavior during analysis and its interaction with biological targets.

| Property | Ibandronic Acid | N-Desmethyl Ibandronate |

| IUPAC Name | [1-hydroxy-3-[methyl(pentyl)amino]propylidene]bis(phosphonic acid) | [1-hydroxy-3-(pentylamino)propylidene]bis(phosphonic acid) |

| Molecular Formula | C₉H₂₃NO₇P₂ | C₈H₂₁NO₇P₂ |

| Molecular Weight | 319.23 g/mol [2] | 305.20 g/mol (Calculated from Formula) |

| Key Structural Feature | Tertiary Amine (N-methyl-N-pentyl) | Secondary Amine (N-pentyl) |

Origin in the Synthetic Pathway

The formation of N-Desmethyl Ibandronate is intrinsically linked to the synthetic route employed for Ibandronate. A common pathway involves the reaction of 3-[N-(methylpentyl)amino]propionic acid with phosphorous acid and a halophosphorus compound (e.g., phosphorous trichloride).[9] The precursor, 3-[N-(methylpentyl)amino]propionic acid, is itself synthesized from precursors like N-methyl-N-pentylamine.

The likely origin of N-Desmethyl Ibandronate is the presence of an unmethylated precursor, N-pentylamine, in the N-methyl-N-pentylamine starting material. If the methylation step to convert N-pentylamine to N-methyl-N-pentylamine is incomplete, the residual N-pentylamine can proceed through the subsequent reaction steps, ultimately forming the N-desmethyl analogue of Ibandronic acid.

Causality Behind Control: The presence of this impurity is a direct consequence of incomplete methylation in an early synthetic step. Therefore, a primary control strategy involves rigorous testing of the N-methyl-N-pentylamine intermediate to ensure the absence or strict limitation of residual N-pentylamine before it enters the main synthesis stream.

Chapter 2: Pharmacological and Toxicological Risk Assessment

While specific pharmacological and toxicological data for N-Desmethyl Ibandronate is not extensively available in public literature, a risk assessment can be inferred based on the structure-activity relationships (SAR) of nitrogen-containing bisphosphonates.

Inferred Pharmacological Activity

The antiresorptive potency of nitrogen-containing bisphosphonates is largely dependent on two structural features:

-

A hydroxyl group at the R1 position (the P-C-P backbone), which enhances binding to bone mineral (hydroxyapatite).[10]

-

A nitrogen atom within the R2 side chain, which is crucial for inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway of osteoclasts.[2][3]

N-Desmethyl Ibandronate retains both the critical hydroxyl group and the nitrogen-containing side chain. The primary difference is the nature of the amine—a secondary amine versus the tertiary amine in Ibandronate. It is plausible that N-Desmethyl Ibandronate retains significant bisphosphonate activity. However, the N-methyl group in Ibandronate can influence the steric and electronic properties of the side chain, potentially affecting the efficiency of FPPS inhibition. Without direct comparative data, it is prudent to assume that the impurity possesses pharmacological activity, but its potency relative to Ibandronate is unconfirmed. The potential for a different efficacy or side-effect profile necessitates its strict control.

Toxicological Considerations

The toxicological profile of bisphosphonates is well-characterized and includes potential upper gastrointestinal adverse events (with oral administration) and, more rarely, osteonecrosis of the jaw and renal toxicity.[11] These effects are considered class effects. As a structural analogue, N-Desmethyl Ibandronate would be expected to share this general toxicological profile. The key question for a drug formulator is whether the impurity has a greater toxic potential than the API. In the absence of specific data, regulatory guidelines mandate that any unspecified impurity above a certain threshold must be qualified through toxicological studies. Controlling the impurity to a level below this qualification threshold is the most common and pragmatic approach.

Chapter 3: Analytical Control and Methodologies

Robust analytical methods are essential for the detection and quantification of N-Desmethyl Ibandronate to ensure the quality of Ibandronate sodium. The lack of a significant chromophore in bisphosphonates makes direct UV detection challenging, necessitating specialized analytical techniques.

Recommended Analytical Technique: Ion Chromatography

A stability-indicating ion chromatography method is a reliable approach for separating and quantifying Ibandronate and its polar, phosphonated impurities.[12]

Detailed Experimental Protocol: Stability-Indicating Ion Chromatography Method

This protocol is a representative method based on published literature for the quantification of Ibandronate and its impurities.[12][13]

Objective: To quantify N-Desmethyl Ibandronate (Impurity C) and other related substances in Ibandronate Sodium API.

Instrumentation:

-

High-Performance Ion Chromatography (HPIC) system equipped with a pump, autosampler, and conductivity detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | Allsep™ Anion Exchange Column (150 mm x 4.6 mm, 7 µm) or equivalent | Provides effective retention and separation of anionic species like bisphosphonates based on charge interactions. |

| Mobile Phase | 1% (v/v) aqueous formic acid and acetone (98:2 v/v) | A simple, volatile mobile phase suitable for conductivity detection. Formic acid acts as an ion-pairing agent and controls pH. |

| Flow Rate | 1.0 mL/min | Ensures optimal separation and reasonable run times. |

| Column Temperature | Ambient | Simplifies the method, though temperature control (e.g., 25°C) can improve reproducibility. |

| Detector | Suppressed Conductivity | Offers high sensitivity for ionic analytes after the mobile phase background conductivity is chemically reduced. |

| Injection Volume | 20 µL | A typical volume to balance sensitivity and peak shape. |

Preparation of Solutions:

-

Diluent: HPLC-grade water.

-

Standard Solution (Example): Accurately weigh about 10 mg of N-Desmethyl Ibandronate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. This creates a 100 µg/mL stock. Further dilute to a working concentration (e.g., 1.0 µg/mL).

-

Test Solution: Accurately weigh about 100 mg of Ibandronate Sodium API into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 1000 µg/mL.

System Suitability Testing (SST) - A Self-Validating System: Before sample analysis, the system's performance must be verified.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution five times.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) of the peak areas for the five replicate injections should be ≤ 2.0%.

-

The theoretical plates for the N-Desmethyl Ibandronate peak should be ≥ 2000.

-

The tailing factor for the N-Desmethyl Ibandronate peak should be ≤ 2.0.

-

Rationale: SST ensures that the chromatographic system is precise, efficient, and provides symmetrical peaks, which is essential for accurate quantification.

-

Procedure:

-

Inject the blank, standard solution, and test solution into the chromatograph.

-

Record the chromatograms and integrate the peak areas.

-

Calculate the percentage of N-Desmethyl Ibandronate in the API using the following formula:

% Impurity = (AreaImpurity / AreaStandard) x (ConcStandard / ConcTest) x PurityStandard x 100

Where:

-

AreaImpurity is the peak area of N-Desmethyl Ibandronate in the test solution.

-

AreaStandard is the average peak area of N-Desmethyl Ibandronate in the standard solution.

-

ConcStandard is the concentration of the N-Desmethyl Ibandronate standard solution.

-

ConcTest is the concentration of the Ibandronate Sodium test solution.

-

PurityStandard is the purity of the reference standard as a decimal.

-

Chapter 4: Regulatory Framework and Control Strategy

The control of impurities is not merely a matter of good science but a strict regulatory requirement. The International Council for Harmonisation (ICH) provides guidelines that are adopted by major regulatory bodies like the FDA and EMA.

Application of ICH Q3A(R2) Guidelines

The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a framework for establishing acceptance criteria for impurities.[2] The guideline defines thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.

-

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.

-

Identification Threshold: The level at or above which an impurity's structure must be confirmed.

-

Qualification Threshold: The level at or above which an impurity's safety must be established through toxicological data.

For Ibandronate, the oral dose is 150 mg once monthly.[14] To apply the ICH thresholds, this is often averaged to a daily dose of approximately 5 mg. For a maximum daily dose of ≤ 2 g, the thresholds are:

| Threshold | Value |

| Reporting | 0.05% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) |

Source: ICH Guideline Q3A(R2)[2]

Establishing Specification Limits

Based on the ICH framework, a robust control strategy for N-Desmethyl Ibandronate involves setting an appropriate specification limit in the drug substance release testing.

-

Identification: As N-Desmethyl Ibandronate (Impurity C) is a known and structurally characterized impurity, its identity is established.

-

Qualification: The critical step is to ensure its level is below the qualification threshold of 0.15%. By setting a specification limit of Not More Than (NMT) 0.15% , manufacturers can avoid the need for extensive and costly toxicological studies specific to this impurity.

-

Justification: This limit is justified because it adheres to internationally recognized safety standards. Published studies using validated methods have shown that in tested batches of Ibandronate, individual impurities were found to be below 0.05%, demonstrating that tighter control is feasible in a well-controlled manufacturing process.[13]

Impact on Formulation and Stability

The presence of impurities can potentially impact the stability of the final drug product. Forced degradation studies on Ibandronate have shown it to be relatively stable, with some degradation observed under oxidative conditions.[13][15] While N-Desmethyl Ibandronate is a process impurity rather than a degradant, its presence could theoretically influence the drug product's stability profile. For example, differences in hygroscopicity or reactivity compared to the API could affect solid-state stability or interactions with excipients. Therefore, stability studies of the finished drug product must include monitoring for N-Desmethyl Ibandronate to ensure it does not increase over the product's shelf life.

Conclusion

N-Desmethyl Ibandronate (Ibandronate Impurity C) is a critical quality attribute for Ibandronate sodium API. Its origin as a process-related impurity from incomplete methylation of a precursor necessitates stringent control of starting materials and intermediates. While it likely possesses pharmacological activity similar to the parent drug, the absence of specific safety data mandates that its levels in the final drug substance be strictly limited.

A comprehensive control strategy, underpinned by a validated, stability-indicating analytical method such as ion chromatography, is essential. By adhering to the principles of the ICH Q3A(R2) guideline and establishing a specification limit of NMT 0.15%, drug developers can ensure the consistent quality, safety, and efficacy of Ibandronate formulations for patients worldwide. This proactive approach to impurity control is a hallmark of excellence in pharmaceutical development and manufacturing.

References

- European Directorate for the Quality of Medicines & HealthCare (EDQM). (n.d.).

-

Pharmaffiliates. (n.d.). Ibandronate Sodium Monohydrate and its Impurities. Retrieved from [Link]

- Barrett, J., Worth, E., Bauss, F., & Epstein, S. (2004). Ibandronate: a clinical pharmacological and pharmacokinetic update. Journal of Clinical Pharmacology, 44(9), 951–965.

-

Pharmaffiliates. (n.d.). Ibandronate Sodium and its Impurities. Retrieved from [Link]

- Oreate, AI. (2024, January 7). Comprehensive Analysis of the Pharmacological Properties and Clinical Applications of Ibandronic Acid Sodium (138844-81-2).

- ResearchGate. (2014). Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities.

- ResearchGate. (2005).

- Kumar, M. N., Kumar, K., Jagadeesh, V., Prasanna, S., Sharma, H., & Reddy, V. (2011). Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 844–848.

- ResearchGate. (2006). Ibandronate: Pharmacology and preclinical studies.

- Pimple, S., et al. (2014). Formulation development and compatibility study of ibandronate sodium injection 3mg/3mL. Journal of Chemical and Pharmaceutical Research, 6(8), 400-407.

- Gawad, J. B., Jain, P. S., & Bari, S. B. (2013). Development and Validation of Reverse Phase HPLC Method for Simultaneous Determination of Ibandronate Sodium and its Related Substances in Tablet Dosage Form. International Journal of ChemTech Research, 5(4), 1733-1743.

- U.S. Food and Drug Administration. (2003). BONIVA (ibandronate sodium)

-

PubChem. (n.d.). Ibandronate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Ibandronate Sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). Ibandronate Related Compound A (HCl salt). Retrieved from [Link]

- European Medicines Agency. (2016). ICH Q3D Elemental Impurities - Scientific guideline.

-

PubChem. (n.d.). N-Desmethyl Ibandronate Sodium. National Center for Biotechnology Information. Retrieved from [Link]

-

Axios Research. (n.d.). Ibandronate Sodium EP Impurity C. Retrieved from [Link]

- U.S. Food and Drug Administration. (2006). Clinical Pharmacology and Biopharmaceutics Review(s) - Boniva.

- BioPharmaSpec. (n.d.). eBook: Process-Related Impurities — New Approaches for a Modern Era.

- Hoffmann-La Roche Ltd. (2004).

-

Veeprho. (n.d.). Ibandronate Sodium EP Impurity C. Retrieved from [Link]

- Miller, P. D., et al. (2007). Once-monthly oral ibandronate compared with weekly oral alendronate in postmenopausal osteoporosis: results from the head-to-head MOTION study. Current Medical Research and Opinion, 23(6), 1353-1363.

- Lewiecki, E. M. (2010). Safety considerations with bisphosphonates for the treatment of osteoporosis. Expert Opinion on Drug Safety, 9(2), 229-242.

- Bose, A., et al. (2015). Simultaneous RP-HPLC and UV Spectroscopic Method Development and Validation for Estimation of Ibandronate Sodium in Bulk and Pharmaceutical. Analytical and Bioanalytical Chemistry Research, 2(2), 99-112.

- Google Patents. (n.d.). US8178712B2 - Process for the synthesis of Ibandronate sodium.

- Chawale, P. et al. (n.d.). Stability indicating HPTLC method development and validation for estimation of Ibandronate sodium in bulk and pharmaceutical dosage form. Advances in Bioresearch.

- BioPharmaSpec. (n.d.).

- U.S. Food and Drug Administration. (n.d.).

-

Drugs.com. (n.d.). Alendronate vs Ibandronate Comparison. Retrieved from [Link]

- U.S. Food and Drug Administration. (2018). Elemental Impurities in Drug Products Guidance for Industry.

- Semantic Scholar. (n.d.).

Sources

- 1. Ibandronate: a clinical pharmacological and pharmacokinetic update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibandronate | C9H23NO7P2 | CID 60852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ibandronate Sodium | C9H24NNaO8P2 | CID 23663991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bioprocessintl.com [bioprocessintl.com]

- 5. biopharmaspec.com [biopharmaspec.com]

- 6. scribd.com [scribd.com]

- 7. tlcstandards.com [tlcstandards.com]

- 8. Ibandronate Sodium EP Impurity C - CAS - 905808-25-5 | Axios Research [axios-research.com]

- 9. US8178712B2 - Process for the synthesis of Ibandronate sodium - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Safety considerations with bisphosphonates for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stability indicating ion chromatography method for the simultaneous determination of ibandronate sodium drug substance and its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sphinxsai.com [sphinxsai.com]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Ibandronate Analysis Technical Support Center: Troubleshooting Degradation

Welcome to the technical support center for Ibandronate analysis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Ibandronate analysis and prevent its degradation during experimental procedures. Here, we will delve into the causality behind common analytical challenges and provide field-proven insights to ensure the integrity of your results.

Understanding Ibandronate's Stability Profile

Ibandronate, a potent nitrogen-containing bisphosphonate, is chemically stable under many conditions, including hydrolysis, heat, and light.[1][2] However, its structure presents unique analytical challenges. The molecule lacks a strong chromophore, making UV detection difficult without derivatization or indirect methods.[3][4] Furthermore, its phosphonate groups can chelate with metal ions, leading to poor peak shape and recovery in chromatographic systems.[3]

The primary degradation pathway of concern during analysis is oxidative degradation .[1][2] This guide will focus on mitigating this and other potential sources of analytical variability.

Troubleshooting Guide: Common Issues in Ibandronate Analysis

Issue 1: Poor Peak Shape (Tailing, Broadening) in HPLC Analysis

Causality: The polar phosphonate groups in Ibandronate can interact with active sites on the stationary phase or with trace metal contaminants in the HPLC system (e.g., in the column, tubing, or mobile phase). This secondary interaction leads to peak tailing and broadening.

Troubleshooting Protocol:

-

Mobile Phase Modification:

-

Incorporate a Chelating Agent: Add a small concentration of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 g/L). EDTA will complex with any stray metal ions, preventing them from interacting with Ibandronate.

-

Utilize an Ion-Pairing Reagent: The use of an ion-pairing reagent, such as sodium pentanesulfonate, can improve retention and peak shape on a C18 column.

-

-

Column Selection and Conditioning:

-

Use a Metal-Free or Deactivated Column: Employ columns specifically designed for the analysis of chelating compounds or those that have been properly deactivated to minimize secondary interactions.

-

Column Conditioning: Before analysis, flush the column with a mobile phase containing the chelating agent to passivate any active sites.

-

-

System Passivation:

-

If peak shape issues persist, consider passivating the entire HPLC system with a solution of EDTA to remove metal contaminants.

-

Issue 2: Low or Inconsistent Analyte Recovery

Causality: Low recovery can be due to several factors, including adsorption of Ibandronate to container surfaces, degradation in the sample matrix, or incomplete extraction.

Troubleshooting Protocol:

-

Sample Container and Handling:

-

Use Appropriate Vials: Utilize silanized glass or polypropylene vials to minimize adsorption of the polar Ibandronate molecule to the container surface.

-

Minimize Sample Exposure: Prepare samples just before analysis to reduce the time for potential degradation or adsorption.

-

-

Extraction and Sample Preparation:

-

Optimize Extraction pH: Ensure the pH of the extraction solvent is suitable for Ibandronate's solubility and stability.

-

Evaluate Extraction Technique: For complex matrices, a solid-phase extraction (SPE) protocol may be necessary to achieve clean extracts and high recovery.[5]

-

-

Solution Stability:

Issue 3: Suspected Oxidative Degradation

Causality: Ibandronate is susceptible to degradation in the presence of oxidizing agents.[1][2] This can be a concern if samples are exposed to air for extended periods, or if reagents or solvents contain oxidative impurities.

Troubleshooting Protocol:

-